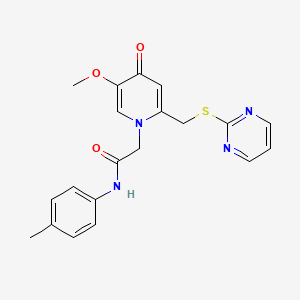

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide

描述

属性

IUPAC Name |

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-14-4-6-15(7-5-14)23-19(26)12-24-11-18(27-2)17(25)10-16(24)13-28-20-21-8-3-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZKOUJWIYTEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide , identified by its CAS number 941958-62-9 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 426.47 g/mol . Its structure features a pyridine ring fused with a pyrimidine moiety and an acetamide side chain, which may contribute to its biological interactions.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific biological targets, such as enzymes or receptors involved in various disease processes. Similar compounds have shown efficacy against kinases and proteins involved in cell signaling pathways, suggesting that this compound may also have therapeutic potential in conditions where these pathways are dysregulated.

Anti-inflammatory Potential

Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. Compounds similar to 2-(5-methoxy-4-oxo...) have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. For example, some derivatives have shown IC50 values for COX-II inhibition ranging from 0.52 µM to 22.25 µM , indicating moderate to high potency . This suggests that the compound might also exhibit anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has been well documented. The interaction of these compounds with bacterial enzymes could lead to significant inhibitory effects against pathogenic microorganisms. While specific data on this compound's antimicrobial activity is sparse, its structural characteristics align with known bioactive compounds that exhibit such effects.

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on similar compounds:

These findings underscore the relevance of exploring 2-(5-methoxy-4-oxo...) further for its therapeutic applications.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues and their key differences are summarized below:

Functional Group Analysis

- Pyridinone vs. Quinazolinone Cores: Quinazolinone derivatives (e.g., ) exhibit broad antimicrobial and enzyme-inhibitory activities due to their planar aromatic cores and hydrogen-bonding capacity . The target compound’s pyridinone core may offer similar electronic properties but with reduced steric hindrance.

- Thioether Linkers: The pyrimidin-2-ylthio methyl group in the target compound contrasts with the phenoxy () or oxadiazol-thio () groups in analogues. Thioether linkages enhance metabolic stability compared to ethers but may reduce solubility .

- N-Aryl Substitutions :

The p-tolyl group in the target compound is structurally similar to m-tolyl () and phenyl () substituents. Para-substituted aryl groups often improve target affinity due to optimized hydrophobic interactions .

常见问题

Q. Basic Q1: How can researchers optimize the synthetic route for this compound to improve purity and yield?

Methodological Answer:

- Reagent Selection: Use oxidizing agents (e.g., hydrogen peroxide) for thioether bond formation and nucleophilic catalysts (e.g., triethylamine) for substitution reactions. Reducing agents like sodium borohydride may stabilize intermediates .

- Condition Control: Maintain temperatures between 50–80°C in polar aprotic solvents (e.g., DMF or acetonitrile) to prevent side reactions. Monitor pH to avoid hydrolysis of the acetamide group .

- Purification: Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC to isolate the product. Validate purity via HPLC (>95%) and melting point analysis .

Q. Advanced Q2: What strategies resolve contradictions in reported reaction yields for analogs with similar pyridinone-pyrimidine scaffolds?

Methodological Answer:

- Root Cause Analysis: Discrepancies may arise from solvent polarity (e.g., DMSO vs. THF), which affects nucleophilicity of the thioacetamide group .

- Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent, stoichiometry). For example, a 2^3 factorial design can identify interactions between pyrimidine activation and coupling efficiency .

- In Situ Monitoring: Apply FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Structural Characterization

Q. Basic Q3: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR: 1H and 13C NMR to verify pyridinone ring proton environments (δ 6.8–7.2 ppm) and acetamide carbonyl resonance (δ 168–170 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of methoxy group, m/z 45) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding networks in the pyrimidin-2-ylthio moiety .

Q. Advanced Q4: How can conflicting crystallographic data (e.g., bond angles in pyridinone rings) be resolved?

Methodological Answer:

- Density Functional Theory (DFT): Compare experimental XRD data with computational models (B3LYP/6-31G* basis set) to identify deviations caused by crystal packing effects .

- Synchrotron Analysis: Use high-resolution XRD at varying temperatures to assess thermal motion artifacts in the pyridinone ring .

Biological Activity and Mechanism

Q. Basic Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays. IC50 values <10 μM suggest therapeutic potential .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination. Include positive controls (e.g., doxorubicin) .

Q. Advanced Q6: How can researchers address discrepancies between computational binding predictions and experimental IC50 values?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Extend simulation times (>100 ns) to account for conformational flexibility in the pyrimidin-2-ylthio group .

- Alanine Scanning Mutagenesis: Identify key residues in the target enzyme’s active site that disrupt binding, validating computational docking poses .

Stability and Degradation

Q. Advanced Q7: What factors contribute to hydrolytic instability in the pyridinone-4-oxo group, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways: Under acidic conditions, the 4-oxo group may undergo keto-enol tautomerism, leading to ring-opening. Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

- Stabilization Strategies: Introduce electron-withdrawing substituents (e.g., chloro at position 5) or formulate with cyclodextrins to protect the oxo group .

Structure-Activity Relationship (SAR)

Q. Advanced Q8: How does modifying the p-tolyl group impact bioactivity?

Methodological Answer:

- SAR Table for Analogs:

| Substituent on p-Tolyl | LogP | IC50 (EGFR) | Notes |

|---|---|---|---|

| -H (Parent) | 2.1 | 8.5 μM | Baseline |

| -Cl (para) | 2.8 | 3.2 μM | Increased hydrophobicity enhances binding |

| -OCH3 (para) | 1.9 | 12.7 μM | Reduced activity due to steric hindrance |

- Rational Design: Meta-substitution (-CF3) improves metabolic stability but reduces solubility. Balance via Hammett σ constants and cLogP calculations .

Data Reproducibility

Q. Advanced Q9: Why might biological assay results vary between labs for this compound?

Methodological Answer:

- Key Variables:

- Solvent Residuals: DMSO >0.1% can artificially inflate cytotoxicity readings. Use lyophilized stocks reconstituted in buffer .

- Cell Passage Number: Higher passages (>30) may downregulate target receptors, altering EC50. Standardize cell lines and passage ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。